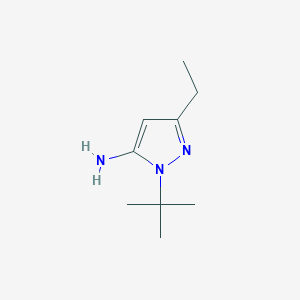

1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine

Description

Overview of Pyrazole (B372694) Heterocycles and Their Structural Diversity

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. nih.govnumberanalytics.comwikipedia.org This structural motif imparts a unique combination of chemical properties, including amphoterism, where the ring system can act as both a weak acid and a weak base. nih.gov The pyrazole nucleus is a vital pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in a wide array of commercially significant compounds, from pharmaceuticals to agrochemicals. numberanalytics.comslideshare.net The versatility of the pyrazole ring allows for extensive functionalization at its carbon and nitrogen atoms, leading to a vast structural diversity of derivatives with a wide spectrum of biological activities. nih.gov

Academic Significance of 5-Aminopyrazoles in Synthetic Organic Chemistry

Within the diverse family of pyrazole derivatives, 5-aminopyrazoles stand out as exceptionally valuable building blocks in synthetic organic chemistry. beilstein-journals.orgnih.govmdpi.com The presence of a reactive amino group at the C5 position makes these compounds versatile precursors for the construction of more complex molecular architectures, particularly fused heterocyclic systems. mdpi.comscirp.org These fused systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, are often associated with significant biological activities. mdpi.comscirp.org The most common and versatile method for synthesizing 5-aminopyrazoles involves the condensation reaction between β-ketonitriles and hydrazine (B178648) derivatives. beilstein-journals.org

Positional Isomerism and Substituent Effects in 1H-Pyrazol-5-amine Derivatives

Positional isomerism plays a crucial role in determining the physicochemical and biological properties of pyrazole derivatives. rsc.org The arrangement of substituents on the pyrazole ring can significantly influence factors such as reactivity, tautomeric equilibrium, and biological target interactions. nih.govrsc.org For instance, the electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can modulate the acidity and basicity of the pyrazole ring and direct the regioselectivity of further chemical transformations. nih.govresearchgate.net In the case of 1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine, the bulky tert-butyl group at the N1 position and the ethyl group at the C3 position sterically and electronically influence the reactivity of the 5-amino group and the pyrazole ring itself.

Research Landscape and Potential Contributions of the this compound Scaffold

The this compound scaffold holds considerable potential for the development of novel compounds with diverse applications. While specific research on this exact molecule is not extensively documented in publicly available literature, studies on analogous structures, such as 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine, provide a strong foundation for predicting its chemical behavior and potential utility. orgsyn.orgmdpi.commdpi.com This scaffold can serve as a key intermediate in the synthesis of new pharmaceutical agents and agrochemicals. chemimpex.com Its structural features are amenable to a variety of chemical modifications, opening up avenues for creating libraries of novel compounds for biological screening. The interplay of the tert-butyl, ethyl, and amine substituents offers a unique electronic and steric profile that could lead to compounds with enhanced efficacy and selectivity for various biological targets.

Physicochemical Properties of a Closely Related Analog: 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine

| Property | Value |

| Molecular Formula | C₈H₁₅N₃ |

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | 1-tert-butyl-3-methyl-1H-pyrazol-5-amine |

| CAS Number | 141459-53-2 |

| Physical Form | Solid |

Data sourced from PubChem CID 737200 and other chemical suppliers. nih.govsigmaaldrich.com This data is for the methyl analog and is provided for comparative purposes.

Interactive Data Table: Synthesis of Substituted 5-Aminopyrazoles

| Precursor 1 | Precursor 2 | Reaction Type | Product Class |

| β-Ketonitrile | Hydrazine | Cyclocondensation | 5-Aminopyrazole |

| Alkylidenemalononitrile | Hydrazine | Cyclocondensation | 5-Aminopyrazole |

| Hydrazonoyl Halide | Active Methylene (B1212753) Compound | Condensation/Cyclization | 5-Aminopyrazole |

This table summarizes common synthetic routes to the 5-aminopyrazole core structure. beilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-5-ethylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-5-7-6-8(10)12(11-7)9(2,3)4/h6H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGVIWFLQKNYFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)N)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Chemistry of 1 Tert Butyl 3 Ethyl 1h Pyrazol 5 Amine

Transformations Involving the Amino Group at C5

The amino group at the C5 position of the pyrazole (B372694) ring is a key site for derivatization. Its nucleophilic character allows it to readily participate in reactions such as reductive amination, condensation with carbonyl compounds, and sulfonamidation.

Reductive Amination Reactions for N-Substitution

Reductive amination is a powerful method for introducing substituents to the amino group of 1-(tert-butyl)-3-ethyl-1H-pyrazol-5-amine. This one-pot, two-step process typically involves the initial formation of an imine intermediate through the condensation of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-substituted amine. mdpi.com

A notable example is the reaction of a similar compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with p-methoxybenzaldehyde. The initial condensation is carried out under solvent-free conditions at elevated temperatures to form the N-(5-pyrazolyl)imine. mdpi.com This intermediate is then reduced, without isolation, using a reducing agent such as sodium borohydride in methanol at ambient temperature. mdpi.com This efficient methodology allows for the synthesis of N-heterocyclic amines in good yields and is characterized by its operational simplicity and short reaction times. mdpi.comresearchgate.net

Table 1: Reductive Amination of a 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine Derivative mdpi.com

| Amine Reactant | Aldehyde Reactant | Reducing Agent | Product | Yield |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | Sodium borohydride | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 88% |

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The amino group of 5-aminopyrazoles readily undergoes condensation reactions with aldehydes and ketones to form N-pyrazolyl imines, also known as Schiff bases. semanticscholar.org These reactions are typically carried out by reacting equimolar amounts of the aminopyrazole and the carbonyl compound. semanticscholar.org

For instance, the uncatalyzed condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde in methanol at ambient temperature, using magnesium sulfate as a drying agent, yields the corresponding (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine in good yield. semanticscholar.org This method is advantageous due to its mild reaction conditions, high atom economy, and straightforward product isolation. semanticscholar.org The formation of the imine is confirmed by the appearance of a characteristic signal for the azomethine proton (CH=N) in the 1H NMR spectrum. semanticscholar.org

Table 2: Condensation Reaction of a 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine Derivative semanticscholar.org

| Amine Reactant | Aldehyde Reactant | Solvent | Drying Agent | Product | Yield |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 2-pyridinecarboxaldehyde | Methanol | Magnesium sulfate | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 81% |

Sulfonamidation Reactions for Pyrazole-Based Sulfonamide Derivatives

The reaction of 5-aminopyrazoles with sulfonyl chlorides provides a direct route to pyrazole-based sulfonamides. mdpi.com This N-sulfonylation reaction is typically mediated by a base, such as triethylamine, in a suitable solvent like acetonitrile. mdpi.com

For example, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in the presence of triethylamine at room temperature affords the corresponding N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide in high yield. mdpi.com The completion of the double N-sulfonylation is confirmed by the absence of the –NH2 group signal in the 1H NMR spectrum of the product. mdpi.com

Table 3: Sulfonamidation of a 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine Derivative mdpi.com

| Amine Reactant | Sulfonyl Chloride Reactant | Base | Solvent | Product | Yield |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-methylbenzenesulfonyl chloride | Triethylamine | Acetonitrile | N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88% |

Reactions at the Pyrazole Ring System

The pyrazole ring of this compound is also susceptible to chemical modification, particularly through cycloaddition and annulation reactions that lead to the formation of fused heterocyclic systems.

Cycloaddition and Annulation Reactions for Fused Pyrazoloazines

The 5-amino-substituted pyrazole core is a valuable building block for the synthesis of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines. These reactions often involve the condensation of the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

A common and effective method for the synthesis of the pyrazolo[3,4-b]pyridine scaffold involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds in the presence of an acid catalyst, such as glacial acetic acid. mdpi.com This reaction proceeds through a condensation mechanism, where the amino group of the pyrazole attacks one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyridine ring. mdpi.com

Another versatile approach is the Gould-Jacobs reaction, which utilizes derivatives of diethyl 2-(ethoxymethylene)malonate to construct the pyridine ring onto the pyrazole core. mdpi.com Furthermore, three-component reactions involving a 5-aminopyrazole, an aldehyde, and a ketone can also lead to the formation of pyrazolo[3,4-b]pyridines in high yields. mdpi.com A more recent development involves a cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles with alkynyl aldehydes, which can be tailored to produce halogenated or non-halogenated pyrazolo[3,4-b]pyridines with excellent regioselectivity. nih.gov

Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is a common and well-established derivatization of 5-aminopyrazoles. mdpi.com This bicyclic system is generally constructed through the cyclocondensation reaction of a 5-aminopyrazole with a 1,3-bielectrophilic partner, such as a 1,3-dicarbonyl compound, β-ketoester, or an equivalent reagent. chim.itresearchgate.net

The reaction mechanism involves an initial nucleophilic attack by the more reactive exocyclic amino group of the pyrazole on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration. The regioselectivity of this reaction is high, with the exocyclic primary amino group demonstrating greater nucleophilicity than the endocyclic nitrogen, leading specifically to the pyrazolo[1,5-a]pyrimidine isomer. researchgate.net

For this compound, the general reaction proceeds as illustrated below. The reaction with various β-dicarbonyl compounds under acidic conditions (e.g., H₂SO₄ in acetic acid) affords a range of substituted pyrazolo[1,5-a]pyrimidines in high yields. researchgate.net

General Reaction Scheme for Pyrazolo[1,5-a]pyrimidine Synthesis

The following table details representative transformations using various 1,3-dicarbonyl compounds to yield specific pyrazolo[1,5-a]pyrimidine derivatives.

| 1,3-Dicarbonyl Reagent (3) | R¹ | R² | Resulting Product (4) | Yield (%) |

|---|---|---|---|---|

| Pentane-2,4-dione | -CH₃ | -CH₃ | 2-(tert-Butyl)-7-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine | 87-95 |

| Ethyl acetoacetate | -CH₃ | -OEt | 2-(tert-Butyl)-7-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one | 87-95 |

| Ethyl butyrylacetate | -CH₂CH₂CH₃ | -OEt | 2-(tert-Butyl)-7-ethyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one | 89 |

| Ethyl isobutyrylacetate | -CH(CH₃)₂ | -OEt | 2-(tert-Butyl)-7-ethyl-5-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one | 87-95 |

Data adapted from studies on analogous 5-aminopyrazoles. researchgate.net

Other Fused Pyrazoloazines (e.g., Pyrazolo[3,4-d]pyrimidines, Pyrazolo[3,4-b]pyrazines)

In addition to pyrazolo[1,5-a]pyrimidines, this compound can serve as a precursor for other fused pyrazoloazine systems, which are isomers of biological significance. researchgate.net The synthesis of these alternative scaffolds typically requires different reaction partners or starting materials with specific functionalities.

Pyrazolo[3,4-d]pyrimidines: The construction of the pyrazolo[3,4-d]pyrimidine ring system, an isomer of purine, is of significant pharmacological interest. researchgate.net A common synthetic route involves the reaction of a 5-aminopyrazole with reagents that provide the additional atoms needed for the pyrimidine ring. For instance, reacting a 5-aminopyrazole with triethyl orthoformate followed by treatment with an amine or ammonia source can yield 4-substituted pyrazolo[3,4-d]pyrimidines. rsc.org Another approach involves using formamide as both the reagent and solvent at high temperatures. researchgate.net These methods build the pyrimidine ring onto the C4 and C5 positions of the pyrazole core.

Pyrazolo[3,4-b]pyrazines: The synthesis of pyrazolo[3,4-b]pyrazines involves the condensation of a 5-aminopyrazole with an α-dicarbonyl compound (e.g., 2,3-butanedione) or its equivalent. researchgate.net This reaction typically requires the pyrazole to have an additional amino or reactive group at the C4 position. However, pyrazolo[3,4-b]pyrazines can also be formed from 5-amino-4-nitrosopyrazoles, which can be reduced in situ to a 4,5-diaminopyrazole intermediate that subsequently condenses with the α-dicarbonyl compound. researchgate.net

The following table summarizes the general synthetic strategies for these fused systems starting from a 5-aminopyrazole precursor.

| Target Fused System | Typical Reagent(s) | Reaction Type | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Triethyl orthoformate, followed by an amine | Cyclocondensation | rsc.org |

| Pyrazolo[3,4-d]pyrimidine | Formic Acid or Formamide | Cyclocondensation | researchgate.net |

| Pyrazolo[3,4-b]pyrazine | α-Dicarbonyl compounds (e.g., 2,3-butanedione) | Cyclocondensation (requires a C4-amino group) | researchgate.net |

Influence of Steric and Electronic Effects of the tert-Butyl and Ethyl Groups on Reactivity

The reactivity of this compound in cyclocondensation reactions is significantly influenced by the electronic and steric properties of its substituents. nih.gov

Steric Effects: The tert-butyl group is sterically bulky. Its presence at the N1 position creates significant steric hindrance around this nitrogen atom and in the vicinity of the C5-amino group. nih.gov This steric shielding has several consequences:

It reinforces the regioselectivity of reactions by sterically preventing electrophilic attack at the N1-position, further favoring reactions at the less hindered and electronically richer C5-amino group.

It can influence the conformation of reaction intermediates, potentially affecting the rate of subsequent intramolecular cyclization steps.

In reactions where N1 substitution is possible, the bulky tert-butyl group effectively blocks this pathway, directing the synthesis towards products derived from the reactivity of the C5-amino group.

In contrast, the ethyl group at the C3 position is smaller and exerts a lesser steric influence on the molecule's reactivity. Its primary contribution is electronic, though it does add some bulk compared to a hydrogen or methyl group. The combination of these steric and electronic factors makes this compound a highly regioselective and reactive precursor for the synthesis of various fused heterocyclic systems.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. A full suite of one-dimensional and two-dimensional NMR experiments would be required to assign all proton and carbon signals and confirm the compound's constitution.

The ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling (J), and integration.

Expected Signals:

tert-Butyl Group: A sharp singlet, integrating to 9 protons, would be expected in the upfield region (typically ~1.3 ppm).

Ethyl Group (N1-substituent): A quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) would be observed, showing a characteristic coupling pattern. The methylene (B1212753) protons (-CH₂-) would likely appear around 3.8-4.2 ppm, while the methyl protons (-CH₃) would be further upfield, around 1.3-1.5 ppm.

Ethyl Group (C3-substituent): Another set of signals for a quartet and a triplet would be expected for the ethyl group at the C3 position. The methylene protons would likely be shifted slightly upfield compared to the N1-ethyl group, appearing around 2.5-2.8 ppm.

Pyrazole (B372694) Ring Proton (H4): A singlet corresponding to the single proton on the pyrazole ring would be expected, likely in the range of 5.5-6.0 ppm.

Amine Protons (-NH₂): A broad singlet, integrating to 2 protons, would be anticipated. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Expected Signals:

tert-Butyl Group: Two signals would be present: one for the quaternary carbon and one for the three equivalent methyl carbons.

Ethyl Groups: Four distinct signals would be expected, two for the methylene carbons (-CH₂-) and two for the methyl carbons (-CH₃) of the two different ethyl groups.

Pyrazole Ring Carbons: Three signals corresponding to C3, C4, and C5 of the pyrazole ring would be observed. The C3 and C5 carbons, being attached to substituents and nitrogen, would appear significantly downfield compared to the C4 carbon.

To unambiguously assign the signals and confirm connectivity, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would be crucial for confirming the connectivity within the two separate ethyl groups (i.e., showing the correlation between the -CH₂- and -CH₃ protons of each ethyl group).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming conformational details.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion ([M+H]⁺ or M⁺˙). This highly accurate mass measurement allows for the calculation of the elemental formula (C₉H₁₇N₃), confirming that the synthesized compound has the correct atomic composition.

EIMS involves bombarding the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a fingerprint for the compound and helps in structural elucidation.

Expected Fragmentation:

Molecular Ion Peak (M⁺˙): The peak corresponding to the intact molecule with one electron removed would be observed at m/z = 167.

Loss of Methyl Group: A common fragmentation for tert-butyl groups is the loss of a methyl radical (•CH₃), which would result in a significant peak at m/z = 152 ([M-15]⁺).

Loss of Ethyl Group: Fragmentation involving the loss of an ethyl radical (•CH₂CH₃) from either the N1 or C3 position could lead to a peak at m/z = 138 ([M-29]⁺).

Further fragmentation of the pyrazole ring and other substituents would lead to a characteristic pattern of lower mass ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a definitive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of different bonds.

An FT-IR analysis of 1-(tert-butyl)-3-ethyl-1H-pyrazol-5-amine would be expected to reveal characteristic absorption bands corresponding to its key functional groups. The primary amine (-NH₂) group would typically exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H bonds of the tert-butyl and ethyl groups would show stretching vibrations just below 3000 cm⁻¹. Furthermore, the stretching vibrations of the pyrazole ring (C=N and C=C bonds) would be observable in the fingerprint region, typically between 1400 and 1650 cm⁻¹.

A detailed table of expected vibrational frequencies based on known data for analogous compounds is presented below.

| Functional Group | Expected Vibrational Mode | Anticipated Frequency Range (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Alkyl C-H | C-H Stretching | 2850 - 2960 |

| Pyrazole Ring | C=N Stretching | 1550 - 1650 |

| Pyrazole Ring | C=C Stretching | 1400 - 1500 |

| Primary Amine (-NH₂) | N-H Bending | 1580 - 1650 |

| Alkyl C-H | C-H Bending | 1370 - 1470 |

Note: This table represents anticipated values. Actual experimental data for this compound is required for confirmation.

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing Analysis

A single-crystal X-ray diffraction analysis of this compound would provide definitive data on its molecular structure. It would confirm the planarity of the pyrazole ring and reveal the specific conformations of the tert-butyl and ethyl substituents. For instance, crystallographic data for a related compound, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, shows the pyrazole and phenyl rings are not coplanar, forming a significant dihedral angle. nih.govresearchgate.net In the crystal structure of this compound, it is expected that intermolecular hydrogen bonds involving the amine group would play a significant role in the crystal packing, similar to what is observed in other amino-pyrazole derivatives. nih.goviucr.org

A summary of the crystallographic parameters that would be determined is shown in the table below.

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Triclinic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Bond Lengths & Angles | Precise distances between atoms and angles between bonds. |

| Dihedral Angles | Angles describing the conformation of the molecule. |

| Hydrogen Bonding Interactions | Details of intermolecular hydrogen bonds influencing crystal packing. |

Note: The data in this table are placeholders for the parameters that would be obtained from an actual X-ray crystallographic study, which is not currently available for this specific compound.

Computational and Theoretical Chemistry Investigations

Analysis of Tautomeric Equilibria and Their Energetics in Pyrazole (B372694) Systems

Pyrazole systems, particularly those with substituents at the 3(5)-position, can exist as different tautomers. nih.govencyclopedia.pub Tautomerism involves the migration of a proton, leading to isomers that can interconvert. nih.gov Computational studies are crucial for determining the relative stability of these tautomers by calculating their ground-state energies. researchgate.netresearchgate.net Factors such as the nature of the substituent and the solvent environment can significantly influence the position of the tautomeric equilibrium. nih.govencyclopedia.pub Theoretical calculations have shown that electron-donating groups and electron-withdrawing groups on the pyrazole ring can shift the equilibrium to favor one tautomer over another. researchgate.netresearchgate.net The energy barrier for the intermolecular proton exchange in pyrazoles is significantly lower than for the intramolecular process, suggesting that these transformations are often mediated by solvent or other molecules. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) maps are visual tools used to predict the reactive behavior of molecules. researchgate.netlibretexts.orgdeeporigin.com An MEP map illustrates the charge distribution on the surface of a molecule, with different colors representing different electrostatic potential values. libretexts.orgwolfram.com Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), which are prone to nucleophilic attack. deeporigin.com For pyrazole derivatives, MEP maps can identify the most likely sites for hydrogen bonding and other intermolecular interactions, which is critical for understanding their biological activity and designing new molecules. tandfonline.comresearchgate.net

Theoretical Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental results to confirm molecular structures. DFT calculations are commonly used to compute these parameters. mdpi.com For instance, the GIAO (Gauge-Independent Atomic Orbital) method is frequently employed to predict ¹H and ¹³C NMR chemical shifts. nih.gov Similarly, by calculating the vibrational frequencies, a theoretical IR spectrum can be generated. Comparing the computed spectra with experimental data helps in the assignment of spectral peaks and can be used to distinguish between different isomers or tautomers. researchgate.netmdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry allows for the detailed investigation of chemical reaction pathways. scholaris.ca By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. nih.gov Calculating the energy of the transition state allows for the determination of the activation energy, which is a key factor in predicting reaction rates. For pyrazole synthesis and functionalization, computational modeling can elucidate the step-by-step mechanism, helping to understand how bonds are formed and broken. nih.gov This knowledge is valuable for optimizing reaction conditions and designing more efficient synthetic routes.

In Silico Studies for Structure-Activity Relationship (SAR) Derivation

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) studies, are essential in modern drug discovery. ej-chem.orgsemanticscholar.orgx-mol.com QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org Computational descriptors representing various molecular properties (e.g., electronic, steric, hydrophobic) are calculated for a set of pyrazole derivatives with known activities. semanticscholar.org Statistical methods are then used to build a model that can predict the activity of new, unsynthesized compounds. x-mol.comnih.gov These in silico SAR studies accelerate the process of identifying promising drug candidates and optimizing their properties for enhanced efficacy. nih.gov

Research Applications and Potential Areas of Exploration

Advanced Building Block in Complex Organic Synthesis

5-Aminopyrazoles are highly valued as versatile synthons for constructing more complex molecular architectures, particularly fused heterocyclic systems. beilstein-journals.orgnih.govresearchgate.net The presence of multiple reaction sites in 1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine allows for its elaboration into a wide array of novel compounds.

The amino group at the C5 position of the pyrazole (B372694) ring is a key functional handle for further chemical transformations. Research on analogous 5-aminopyrazoles has demonstrated their utility in synthesizing a variety of fused heterocyclic systems. nih.govresearchgate.net For instance, condensation reactions with 1,3-dielectrophiles are a common strategy to build bicyclic nitrogen heterocycles. beilstein-journals.org

Based on the reactivity of similar compounds, this compound is an excellent candidate for synthesizing fused pyrazoles like pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[5,1-c] beilstein-journals.orgnih.govnih.govtriazines. nih.govacs.orgbeilstein-journals.org These reactions often proceed through initial imine formation followed by intramolecular cyclization. For example, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde yields a novel N-pyrazolyl imine, which can be a template for further synthesis. semanticscholar.orgmdpi.com

Table 1: Potential Heterocyclic Systems from this compound Analogs

| Reactant | Resulting Heterocycle | Reference |

|---|---|---|

| β-Ketonitriles | Pyrazolo[3,4-b]pyridines | nih.gov |

| 1,3-Diketones | Pyrazolo[1,5-a]pyrimidines | frontiersin.org |

| Diazonium salts | Pyrazolo[5,1-c] beilstein-journals.orgnih.govnih.govtriazines | acs.org |

| Aldehydes | N-Pyrazolyl imines | semanticscholar.org |

The pyrazole scaffold is a privileged structure in drug discovery, present in numerous marketed drugs. ijrpr.comnih.gov 5-Aminopyrazoles, in particular, serve as crucial intermediates in the synthesis of a wide range of biologically active compounds. beilstein-journals.orgmdpi.com Their derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. ijrpr.comnih.gov

Given this precedent, this compound is a promising precursor for the development of new active pharmaceutical ingredients (APIs). The specific substituents on the pyrazole ring can be tailored to optimize biological activity and pharmacokinetic properties. The tert-butyl group can enhance metabolic stability, while the ethyl group can influence binding affinity to biological targets.

Table 2: Marketed Drugs Containing the Pyrazole Moiety

| Drug Name | Therapeutic Use |

|---|---|

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile dysfunction |

| Zaleplon | Hypnotic (insomnia) |

| Rimonabant | Anti-obesity (withdrawn) |

Exploration in Materials Science

The unique electronic and structural properties of pyrazole derivatives have led to their exploration in materials science. researchgate.net Their applications range from polymers to advanced optical materials.

Pyrazole derivatives have been incorporated into polymer backbones to create materials with enhanced thermal stability and specific optical properties. nih.govias.ac.in The ability of the pyrazole ring to engage in hydrogen bonding and π-π stacking interactions also makes it a valuable component in supramolecular chemistry. researchgate.netcsic.esresearchgate.net These non-covalent interactions can be used to direct the self-assembly of complex, well-ordered structures. A microporous organic polymer based on pyrazole has been synthesized and shown to have applications in CO2 capture and catalysis. acs.orgacs.org The N-H group of the pyrazole can enhance CO2 adsorption. acs.org

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.gov Pyrazole derivatives have emerged as promising candidates for NLO materials due to their tunable electronic properties. researchgate.netresearchgate.netwum.edu.pk The presence of donor (amino group) and acceptor functionalities within a conjugated π-system can lead to large molecular hyperpolarizabilities, a key requirement for NLO activity. Theoretical and experimental studies on pyranopyrazole derivatives have shown them to be promising candidates for NLO devices. wum.edu.pk The specific substitution pattern on this compound could be strategically designed to optimize its NLO response, opening avenues for its use in advanced optical technologies.

Catalysis and Ligand Design for Metal Complexation

The nitrogen atoms of the pyrazole ring are excellent coordinating sites for metal ions, making pyrazole derivatives versatile ligands in coordination chemistry and catalysis. nih.govresearchgate.net The design of pyrazole-based ligands has led to the development of highly efficient catalysts for a variety of organic transformations. researchgate.netresearchgate.net

The 1,2-diazole arrangement in this compound, combined with the adjacent amino group, allows it to act as a bidentate or even a bridging ligand, forming stable complexes with a wide range of transition metals. nih.govnih.gov These metal complexes can exhibit interesting catalytic activities, magnetic properties, and photophysical behaviors. The steric bulk of the tert-butyl group can be used to control the coordination environment around the metal center, influencing the selectivity and activity of the resulting catalyst. The design of pyrazole-based ligands for specific metal binding sites is an active area of research. nih.gov

Table 3: Metals Complexed with Pyrazole-Based Ligands for Catalysis

| Metal | Application in Catalysis | Reference |

|---|---|---|

| Palladium (Pd) | C-C coupling reactions | researchgate.net |

| Nickel (Ni) | C-C coupling reactions | researchgate.net |

| Ruthenium (Ru) | Transfer hydrogenation | researchgate.net |

| Iron (Fe) | Various catalytic processes | researchgate.net |

| Copper (Cu) | C-O coupling reactions | researchgate.net |

Chemo/Biosensing Platform Development

The pyrazole scaffold is a versatile building block in the development of chemosensors due to the coordination capabilities of its nitrogen atoms. These nitrogen atoms can act as binding sites for various metal ions, making pyrazole derivatives suitable for use in ion detection platforms. Although there are no specific studies on the use of this compound in chemo/biosensing, its structural features suggest potential in this area.

The development of a chemo/biosensing platform would likely involve the modification of the this compound structure to include a signaling component, such as a fluorophore or a chromophore. The pyrazole moiety would serve as the recognition site for the target analyte, and binding would induce a change in the signaling component, allowing for detection. The tert-butyl and ethyl groups on the pyrazole ring can influence the molecule's solubility and electronic properties, which can be fine-tuned to optimize sensor performance.

Precursor in Agrochemical Development

Pyrazole derivatives are a prominent class of compounds in the agrochemical industry, with many commercially successful products used as fungicides and herbicides. clockss.org The 5-aminopyrazole core, as present in this compound, is a key intermediate in the synthesis of various agrochemically active compounds. While this specific ethyl derivative is not cited as a direct precursor in widely available literature, its structural analogues with a methyl group are recognized as important intermediates. chemimpex.com This suggests that this compound holds potential as a valuable precursor for the development of new agrochemicals.

Fungicidal Potential:

Many modern fungicides are based on a pyrazole-carboxamide structure. These compounds often function by inhibiting the succinate dehydrogenase (SDH) enzyme in fungi, a critical component of the respiratory cycle. The 5-amino group of this compound provides a convenient handle for the synthesis of such pyrazole-carboxamides. The fungicidal activity of several pyrazole derivatives has been documented, as shown in the table below.

| Compound Class | Target Pathogen | Inhibition (%) at 50 mg/L |

|---|---|---|

| Pyrazole Carboxamide Derivative A | Rhizoctonia solani | 85 |

| Pyrazole Carboxamide Derivative B | Botrytis cinerea | 78 |

| Isoxazolol Pyrazole Carboxylate | Alternaria porri | 92 |

Herbicidal Potential:

The pyrazole ring is also a key feature in several commercial herbicides. These herbicides can have various modes of action, including the inhibition of critical plant enzymes. For example, some pyrazole derivatives are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in pigment biosynthesis. nih.gov The synthesis of novel herbicidal compounds could potentially start from this compound. The herbicidal activity of related pyrazole compounds is illustrated in the following table.

| Compound Class | Target Weed | Inhibition of Fresh Weight (%) at 750 g a.i./ha |

|---|---|---|

| 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazole | Digitaria sanguinalis | 82 |

| Phenylpyridine-containing Pyrazole Derivative | Abutilon theophrasti | 60 |

| Phenylpyridine-containing Pyrazole Derivative | Eclipta prostrata | 55 |

Current Challenges and Future Research Directions

Development of More Sustainable and Efficient Synthetic Routes for Specific Isomers

The synthesis of specifically substituted pyrazoles, such as 1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine, presents an ongoing challenge centered on efficiency, sustainability, and regioselectivity. Traditional methods, like the Knorr pyrazole (B372694) synthesis, often require harsh conditions and can produce mixtures of isomers, necessitating difficult purification steps. mdpi.com Future research is increasingly directed towards greener and more atom-economical alternatives.

One promising avenue is the adoption of multicomponent reactions (MCRs), which offer the potential to construct complex molecules like pyrazole derivatives in a single step from three or more reactants, thereby reducing waste and improving efficiency. mdpi.com The use of environmentally benign catalysts, such as nano-ZnO, has shown promise in the synthesis of 1,3,5-substituted pyrazoles. mdpi.com Furthermore, continuous flow synthesis is emerging as a powerful technology for the rapid and safe production of highly functionalized pyrazoles. nih.gov This methodology allows for precise control over reaction parameters, can handle hazardous intermediates safely, and is amenable to scale-up, representing a significant step towards more sustainable industrial production. nih.gov

Table 1: Comparison of Synthetic Approaches for Substituted Pyrazoles

| Method | Advantages | Challenges | Sustainability Aspect |

|---|---|---|---|

| Traditional Cyclocondensation | Well-established, versatile | Often requires harsh conditions, may produce isomeric mixtures, potential for waste generation | Moderate; improvements needed in solvent choice and energy efficiency |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced reaction time | Substrate scope can be limited, optimization required | High; minimizes waste by incorporating most atoms from reactants into the final product |

| Continuous Flow Synthesis | Enhanced safety, precise process control, rapid optimization, easy scalability | High initial setup cost, potential for clogging | High; efficient heat and mass transfer lead to higher yields and reduced energy consumption |

| Microwave-Assisted Synthesis | Shorter reaction times, improved yields | Scalability can be an issue, requires specialized equipment | High; reduces energy consumption compared to conventional heating |

Understanding Complex Reaction Pathways and Achieving High Selectivity

A fundamental challenge in the synthesis of this compound is achieving high regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine (B178648) can lead to the formation of two constitutional isomers. For instance, the cyclocondensation reaction of hydrazine derivatives with acetylenic ketones has been known for over a century to yield a mixture of two regioisomers. mdpi.com

Controlling the position of the tert-butyl group on the nitrogen (N1) and the ethyl group at the C3 position requires a deep understanding of the underlying reaction mechanisms. Future research will focus on elucidating these complex pathways through a combination of experimental and theoretical studies. Kinetic and thermodynamic control of the reaction can be manipulated by carefully selecting solvents, catalysts, and reaction temperatures. For example, substituent-controlled cyclo-condensation strategies have been developed where the electronic and steric nature of substituents on the precursors dictates the reaction pathway, leading to the desired isomer. nih.gov Detailed mechanistic investigations, including the isolation and characterization of intermediates and the use of isotopic labeling, are crucial for designing more selective and predictable synthetic routes. nih.govnih.gov

Advanced Computational Approaches for Predicting Novel Reactivity and Properties

Advanced computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for investigating pyrazole derivatives. nih.gov These theoretical methods provide profound insights into the structural, electronic, and reactive properties of molecules like this compound. researchgate.netnih.gov DFT calculations can be used to model reaction mechanisms, predict the stability of different isomers, and explain the regioselectivity observed in synthetic reactions. researchgate.net

Future research will leverage these computational approaches more extensively to predict novel reactivity and properties before undertaking expensive and time-consuming laboratory work. By calculating global reactivity descriptors, researchers can anticipate how the molecule will interact with various reagents. researchgate.net Molecular Electrostatic Potential (MEP) maps, for instance, can identify the electron-rich and electron-poor regions of the molecule, highlighting likely sites for electrophilic and nucleophilic attack. nih.gov This predictive power accelerates the discovery of new reactions and the design of novel derivatives with tailored electronic or pharmaceutical properties. nih.govchemmethod.com

| Transition State Energy Calculations | Determines the energy barriers of reaction pathways | Elucidating reaction mechanisms and predicting product ratios researchgate.net |

Expanding the Scope of Derivatization for Diverse Academic and Industrial Applications

The 5-amino group on the pyrazole ring is a versatile functional handle for a wide range of chemical transformations, making this compound an attractive scaffold for creating diverse libraries of compounds. beilstein-journals.org Derivatization of this amine can lead to the synthesis of amides, sulfonamides, imines, and fused heterocyclic systems with a broad spectrum of potential applications in medicinal chemistry, agrochemicals, and materials science. beilstein-journals.orgsemanticscholar.orgmdpi.com

Future efforts will focus on exploring novel and efficient methods for the functionalization of this core structure. researchgate.net For example, N-sulfonylation reactions can yield pyrazole-based benzenesulfonamides, a class of compounds known for its biological activities. mdpi.com Condensation with aldehydes can produce N-pyrazolyl imines, which are valuable intermediates for synthesizing more complex fused pyrazole derivatives. semanticscholar.orgmdpi.com The vast chemical space accessible through derivatization is largely untapped, offering significant opportunities for discovering new molecules with unique properties for both academic research and industrial development. researchgate.netnih.gov

Integration with Automated Synthesis and High-Throughput Screening Methodologies

To fully exploit the potential of the this compound scaffold, future research must integrate modern automation and high-throughput methodologies. Automated synthesis platforms, including continuous flow systems, can be programmed to generate large libraries of derivatives by systematically varying the reagents used to functionalize the core structure. nih.govresearchgate.net This approach dramatically accelerates the process of creating chemical diversity.

These compound libraries can then be subjected to high-throughput screening (HTS) to identify molecules with desired biological activities or material properties. genescells.ru For instance, high-throughput virtual screening (HTVS) can computationally screen thousands of virtual pyrazole compounds against a biological target, such as an enzyme implicated in a disease, to prioritize candidates for synthesis and laboratory testing. chemmethod.com This synergy between automated synthesis and high-throughput screening creates a powerful engine for discovery, enabling researchers to navigate the vast chemical space of pyrazole derivatives more efficiently and effectively to find novel leads for drug discovery and other applications. chemmethod.comgenescells.ru

Q & A

Q. What are the standard synthetic routes for 1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with condensation of substituted hydrazines with β-ketoesters or enamines. For example, analogous pyrazole derivatives are synthesized via:

- Step 1 : Formation of the pyrazole core using n-BuLi/THF-mediated cyclization (e.g., -78°C to room temperature) .

- Step 2 : Introduction of the tert-butyl group via alkylation or nucleophilic substitution.

- Step 3 : Purification using column chromatography or recrystallization.

Intermediates are characterized by 1H/13C NMR (to confirm regioselectivity) and mass spectrometry (for molecular weight validation). Purity is assessed via HPLC .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- NMR Spectroscopy : Key signals include the NH2 proton (δ ~5.0 ppm, broad singlet) and tert-butyl protons (δ ~1.3 ppm, singlet). Aromatic protons in the pyrazole ring appear as distinct singlets or doublets (δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C9H17N3) and detects fragmentation patterns.

- IR Spectroscopy : NH2 stretching (~3350 cm⁻¹) and C=N/C-C vibrations (~1600 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Hazard Classification : Likely classified as Skin/Irritant (Category 2) and Eye Irritant (Category 2A) based on structurally similar pyrazoles .

- Protective Measures : Use nitrile gloves, fume hoods, and safety goggles. Avoid inhalation (P305+P351+P338) .

- Waste Disposal : Segregate organic waste and consult certified hazardous waste services .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Single-Crystal X-ray Diffraction (SCXRD) : Using programs like SHELXL (for refinement), the tert-butyl group’s steric effects can stabilize specific tautomers (e.g., 1H-pyrazole vs. 2H-pyrazole). Hydrogen bonding patterns (N–H⋯N) between NH2 and pyrazole N atoms are critical for tautomer assignment .

- Challenge : Hygroscopic intermediates may require anhydrous crystallization conditions. Use anti-solvent diffusion (e.g., hexane/ethyl acetate) to grow stable crystals .

Q. How do substituents (tert-butyl vs. ethyl) influence the compound’s reactivity in coordination chemistry?

- Steric Effects : The bulky tert-butyl group reduces ligand flexibility, favoring monodentate coordination. Ethyl groups enhance solubility in polar solvents.

- Electronic Effects : Electron-donating tert-butyl groups increase electron density on the pyrazole ring, altering metal-ligand bond strength. Compare with analogs like 1-(p-tolyl)-3-tert-butyl derivatives using cyclic voltammetry .

- Method : Synthesize metal complexes (e.g., Cu(II) or Pd(II)) and analyze via UV-Vis (d-d transitions) and EPR .

Q. How can conflicting biological activity data be addressed in structure-activity relationship (SAR) studies?

- Case Example : If antimicrobial assays (e.g., against E. coli) show inconsistent IC50 values:

- Step 1 : Verify compound purity via HPLC (>95%) and exclude degradation (e.g., tert-butyl group hydrolysis) .

- Step 2 : Test under controlled pH (7.4 PBS buffer) to minimize solubility issues.

- Step 3 : Use isosteric replacements (e.g., cyclopropyl instead of ethyl) to probe steric vs. electronic contributions .

Q. What strategies optimize yield in large-scale synthesis while maintaining regioselectivity?

- Catalysis : Use p-TSA (p-toluenesulfonic acid) in ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) to accelerate cyclization .

- Temperature Control : Slow addition of reagents at −78°C minimizes side reactions (e.g., diastereomer formation) .

- Workflow : Pilot reactions with DOE (Design of Experiments) to identify critical parameters (e.g., molar ratio of tert-butyl chloride to pyrazole precursor) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data?

Q. Why might catalytic hydrogenation of related pyrazoles fail for this compound?

- Steric Hindrance : The tert-butyl group blocks access to the NH2 site, requiring harsher conditions (e.g., Pd/C at 10 atm H2).

- Alternative Routes : Use transfer hydrogenation (e.g., ammonium formate/Pd) or enzymatic reduction .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.